Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate
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Overview
Description
Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been suggested that it may interact with the rna interference (rnai) machinery, indicating a potential role in gene regulation .
Mode of Action
It has been shown to be well-tolerated by the rnai machinery in both double and single-stranded fashion . This suggests that it may interact with its targets to induce changes in gene expression.
Biochemical Pathways
It has been used in the synthesis of acyclic l-threoninol nucleic acid (l-atna), suggesting a role in nucleic acid metabolism .
Result of Action
It has been used in the synthesis of l-atna, which can cross-hybridize with dna and rna and has high nuclease durability . This suggests that it may have a role in enhancing the stability of nucleic acids.
Biochemical Analysis
Biochemical Properties
The biochemical properties of “z-Threoninol” are largely defined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been used to introduce a thiol group at any predetermined position of an oligonucleotide . This suggests that “z-Threoninol” can interact with various enzymes and proteins involved in the synthesis and modification of oligonucleotides .
Cellular Effects
It has been shown that oligonucleotides carrying tert-butylsulfanyl (t-BuS) protected thiol groups prepared using a building block derived from “z-Threoninol” can be used for the preparation of oligonucleotide conjugates and for the functionalization of gold nanoparticles . This suggests that “z-Threoninol” may influence cellular function by affecting the properties and behaviors of oligonucleotides within cells.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of “z-Threoninol” in animal models
Metabolic Pathways
Threonine, a related compound, is metabolized in several ways in many animals, including conversion to pyruvate via threonine dehydrogenase
Transport and Distribution
Given its role in the synthesis of oligonucleotides carrying thiol groups, it is possible that “z-Threoninol” may be transported and distributed in a manner similar to these oligonucleotides .
Subcellular Localization
Given its role in the synthesis of oligonucleotides carrying thiol groups, it is plausible that “z-Threoninol” may be localized in the same subcellular compartments as these oligonucleotides .
Properties
CAS No. |
71811-27-3 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
benzyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-9(15)11(7-14)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16)/t9-,11+/m1/s1 |
InChI Key |
KHJJQBXHWBLXPU-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H]([C@H](CO)NC(=O)OCC1=CC=CC=C1)O |
SMILES |
CC(C(CO)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1=CC=CC=C1)O |
sequence |
T |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.